
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic derivative of prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its unique structural modifications, which include the addition of an ethylenedioxy group and a phenoxy group, making it a valuable molecule for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps, starting from prostaglandin F2α. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in prostaglandin F2α are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Ethylenedioxy Group: The ethylenedioxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Phenoxy Group Addition: The phenoxy group is added via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The ethylenedioxy and phenoxy groups enhance its binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: The parent compound, known for its role in inducing labor and regulating inflammation.
15-Methyl Prostaglandin F2α: A synthetic analog with enhanced stability and potency.
16-Phenoxy Prostaglandin F2α: Another derivative with a phenoxy group, used for similar applications.
Uniqueness
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its combined structural modifications, which confer enhanced stability, selectivity, and potency compared to other prostaglandin derivatives. These features make it a valuable tool in both research and industrial applications .
Properties
CAS No. |
59619-78-2 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)13-14-25(31-15-16-32-25)18-30-19-9-5-4-6-10-19/h2,4-7,9-10,13-14,20-23,26-27H,3,8,11-12,15-18H2,1H3/b7-2-,14-13+/t20?,21-,22?,23?/m1/s1 |
InChI Key |
HABBPJCMMSFYJB-LJJGBDBMSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C2(OCCO2)COC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
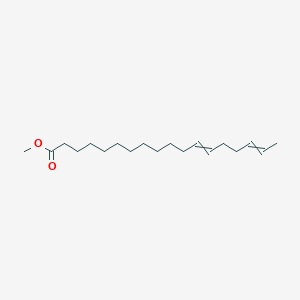
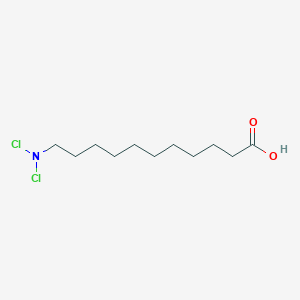

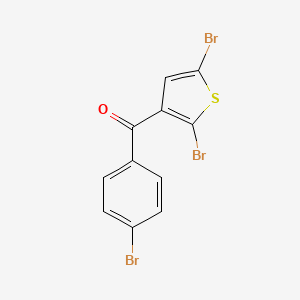

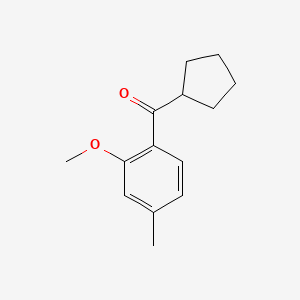
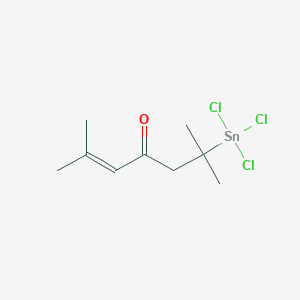
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
